

The KAT5/Tip60 Inhibitor NU9056: A Technical Guide for Researchers

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Compound of Interest

Compound Name: NU9056

Cat. No.: B591426

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Abstract

NU9056 is a potent and selective small molecule inhibitor of the lysine acetyltransferase 5 (KAT5), also known as Tip60.[1][2] With a CAS number of 1450644-28-6, this compound has emerged as a critical tool for investigating the cellular functions of KAT5, particularly in the realms of DNA damage response, gene transcription, and apoptosis.[1] This document provides a comprehensive technical overview of **NU9056**, including its chemical properties, mechanism of action, and detailed protocols for its use in cell-based assays. It is intended to serve as a valuable resource for researchers, scientists, and drug development professionals exploring the therapeutic potential of KAT5 inhibition.

Chemical Properties of NU9056

NU9056, with the IUPAC name 1,2-di(isothiazol-5-yl)disulfane, is a synthetic compound. Its key chemical and physical properties are summarized in the table below.

Property	Value	Reference
CAS Number	1450644-28-6	[1]
Molecular Formula	C ₆ H ₄ N ₂ S ₄	[3][4]
Molecular Weight	232.37 g/mol	[3][4]
Appearance	Solid powder or clear liquid	[3][5]
Solubility	Soluble in DMSO (up to 100 mM)	[4]
Storage	Store at -20°C	[2][4]

Mechanism of Action and Biological Activity

NU9056 is a selective inhibitor of the histone acetyltransferase KAT5 (Tip60).[1][2] It exhibits significantly greater potency against KAT5 compared to other histone acetyltransferases such as p300, PCAF, and GCN5.[2]

Enzymatic Inhibition

In vitro assays have demonstrated that **NU9056** inhibits KAT5 with an IC₅₀ value of approximately 2 μM.[2] Its selectivity for KAT5 is over 16-fold higher than for PCAF and p300, and over 50-fold higher than for GCN5.[2]

Enzyme	IC ₅₀ (μM)
KAT5 (Tip60)	< 2
p300	60
pCAF	36
GCN5	> 100

Cellular Effects

In cellular contexts, **NU9056** has been shown to exert a range of biological effects, primarily stemming from its inhibition of KAT5 activity. These include:

- **Inhibition of Protein Acetylation:** Treatment of cells with **NU9056** leads to a decrease in the acetylation of KAT5 substrates, including histone H4 at lysine 16 (H4K16ac), histone H3 at lysine 14 (H3K14ac), and histone H4 at lysine 8 (H4K8ac).^[2]
- **Induction of Apoptosis:** **NU9056** induces apoptosis in various cancer cell lines, particularly in prostate cancer cells.^{[1][2]} This is achieved through the activation of the intrinsic apoptotic pathway, characterized by the activation of caspase-9 and caspase-3.^{[1][2]}
- **Inhibition of DNA Damage Response:** By inhibiting KAT5, **NU9056** impairs the DNA damage response. Specifically, it has been shown to inhibit the phosphorylation of ATM (Ataxia Telangiectasia Mutated) kinase, a critical regulator of the cellular response to DNA double-strand breaks.^[1]
- **Modulation of Key Signaling Pathways:** **NU9056** treatment impacts several signaling pathways. It has been observed to decrease the protein levels of the androgen receptor (AR), prostate-specific antigen (PSA), p53, and p21.^{[1][2]}

The signaling pathway affected by **NU9056** is depicted in the following diagram:

Caption: **NU9056** inhibits KAT5, leading to downstream effects on DNA damage response and apoptosis.

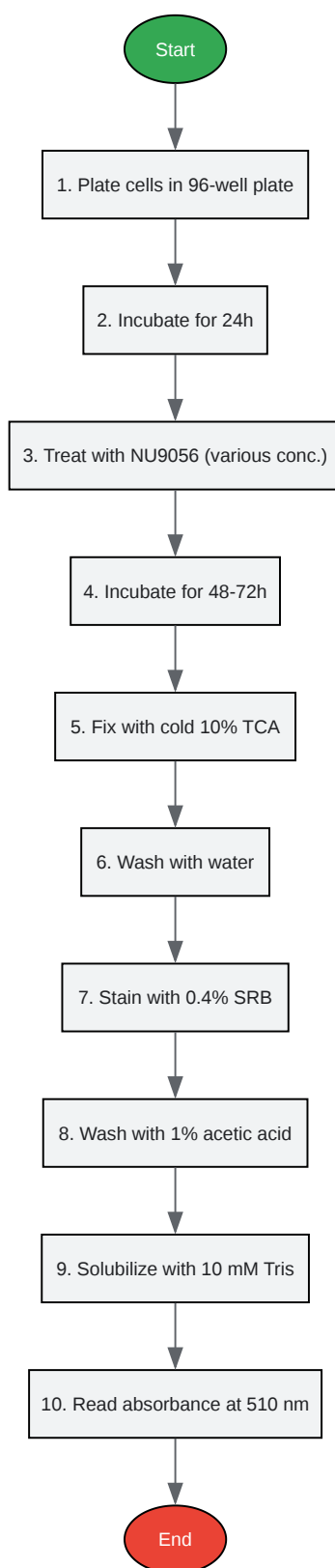
Experimental Protocols

The following are detailed protocols for key experiments involving **NU9056**.

Cell Proliferation Assay (Sulforhodamine B - SRB Assay)

This protocol outlines the measurement of cell proliferation and cytotoxicity using the SRB assay.

Workflow Diagram:



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Caption: Workflow for the Sulforhodamine B (SRB) cell proliferation assay.

Materials:

- 96-well cell culture plates
- **NU9056** stock solution (e.g., 10 mM in DMSO)
- Cell culture medium
- Trichloroacetic acid (TCA), 50% (w/v) in H₂O, ice-cold
- Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
- Wash solution: 1% (v/v) acetic acid in H₂O
- Solubilization buffer: 10 mM Tris base, pH 10.5
- Microplate reader

Procedure:

- Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of medium and incubate for 24 hours.
- Prepare serial dilutions of **NU9056** in cell culture medium.
- Remove the medium from the wells and add 100 µL of the **NU9056** dilutions. Include a vehicle control (DMSO) and a no-treatment control.
- Incubate the plate for 48-72 hours.
- Gently add 25 µL of ice-cold 50% TCA to each well and incubate at 4°C for 1 hour to fix the cells.
- Wash the plate four times with slow-running tap water and allow it to air-dry.
- Add 50 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.

- Quickly rinse the plate four times with 1% acetic acid to remove unbound dye and allow it to air-dry.
- Add 100 μ L of 10 mM Tris base to each well to solubilize the bound dye.
- Read the absorbance at 510 nm using a microplate reader.

Western Blot Analysis of Protein Acetylation and Signaling Proteins

This protocol describes the use of Western blotting to analyze changes in protein levels and post-translational modifications following **NU9056** treatment.

Procedure:

- Seed cells in 6-well plates and grow to 70-80% confluency.
- Treat cells with the desired concentrations of **NU9056** (e.g., 2.5-40 μ M) for the specified time (e.g., 2-24 hours).
- Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
- Determine the protein concentration of the lysates using a BCA assay.
- Denature 20-30 μ g of protein per sample by boiling in Laemmli sample buffer.
- Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
- Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
- Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies include:
 - anti-acetyl-Histone H4 (Lys16)
 - anti-acetyl-Histone H3 (Lys14)
 - anti-pATM (Ser1981)

- anti-ATM
- anti-p53
- anti-p21
- anti-Androgen Receptor
- anti- β -actin (as a loading control)
- Wash the membrane three times with TBST.
- Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane three times with TBST.
- Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Caspase Activity Assay by Flow Cytometry

This protocol details the measurement of caspase-3 and caspase-9 activation using a flow cytometry-based assay.

Procedure:

- Seed cells in a 6-well plate and treat with **NU9056** (e.g., 17-36 μ M) for 24-96 hours.
- Harvest both adherent and floating cells and wash them with cold PBS.
- Resuspend the cells in the binding buffer provided with a commercial caspase activity assay kit (e.g., kits utilizing a fluorescently labeled caspase inhibitor like FITC-VAD-FMK).
- Add the fluorescent caspase substrate and incubate according to the manufacturer's instructions, typically for 30-60 minutes at 37°C, protected from light.
- Wash the cells with the provided wash buffer.

- Resuspend the cells in the wash buffer and analyze them by flow cytometry. Use appropriate laser and filter settings for the specific fluorophore used in the kit.

Safety and Handling

NU9056 is for research use only and is not for human or veterinary use. Standard laboratory safety precautions should be taken when handling this compound. This includes wearing personal protective equipment such as gloves, a lab coat, and safety glasses. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

NU9056 is a valuable chemical probe for studying the biological roles of KAT5. Its selectivity and well-characterized cellular effects make it an essential tool for research in cancer biology, DNA repair, and epigenetics. The protocols provided in this guide offer a starting point for researchers to investigate the effects of **NU9056** in their specific experimental systems. As with any chemical inhibitor, it is crucial to include appropriate controls and consider potential off-target effects in the interpretation of experimental results.

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